molecular formula C15H17FN4O2S2 B2577790 N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 392298-01-0

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No.: B2577790
CAS No.: 392298-01-0
M. Wt: 368.45
InChI Key: NJBRDWKAVPXXGV-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure features:

  • 1,3,4-Thiadiazole ring: A scaffold known for its metabolic stability and role in drug design .
  • Thioether linkage: A sulfur atom connects the thiadiazole ring to a 2-oxoethyl group functionalized with a 2-fluorophenylamino moiety.
  • 3-Methylbutanamide substituent: A branched alkyl chain that may influence lipophilicity and pharmacokinetics compared to shorter-chain analogs .

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S2/c1-9(2)7-12(21)18-14-19-20-15(24-14)23-8-13(22)17-11-6-4-3-5-10(11)16/h3-6,9H,7-8H2,1-2H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBRDWKAVPXXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a complex organic compound that falls under the class of 1,3,4-thiadiazole derivatives. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound's molecular formula is C18H15FN4O3S2C_{18}H_{15}FN_{4}O_{3}S_{2} with a molecular weight of approximately 418.46 g/mol. The structure includes a thiadiazole ring, which is known for its pharmacological potential due to the presence of sulfur and nitrogen atoms that can interact with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA and RNA Synthesis : Compounds containing the thiadiazole moiety have been shown to inhibit nucleic acid synthesis in cancer cells, thereby interfering with cell proliferation .
  • Histone Deacetylase Inhibition : Some derivatives exhibit activity against histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression .
  • Adenosine A3 Receptor Antagonism : Thiadiazole derivatives may act as antagonists at adenosine receptors, potentially leading to reduced tumor growth and metastasis .

Anticancer Activity

Several studies have evaluated the anticancer potential of thiadiazole derivatives, including this compound. The following table summarizes key findings from recent research:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast cancer)TBDDNA/RNA synthesis inhibition
Compound 4y (related derivative)A549 (Lung cancer)0.034 ± 0.008HDAC inhibition
Compound 4v (related derivative)MCF-7 (Breast cancer)0.084 ± 0.020Aromatase inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential efficacy against specific cancer cell lines.

Selectivity Studies

To assess selectivity towards cancer cells versus normal cells, compounds have been tested against non-cancerous cell lines such as NIH3T3 (mouse embryonic fibroblast cells). The selectivity index is crucial for determining the therapeutic window of these compounds.

Case Studies

A notable study published in Acta Pharmaceutica focused on synthesizing and evaluating various 1,3,4-thiadiazole derivatives for their anticancer properties . Among these derivatives, those structurally similar to this compound exhibited promising cytotoxic effects against MCF-7 and A549 cell lines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For example:

  • Bacterial Inhibition : Compounds related to this structure have shown efficacy against various bacterial strains. One study reported that certain thiadiazole derivatives inhibited the growth of Xanthomonas oryzae at concentrations as low as 100 μg/mL.
  • Fungal Activity : The presence of both triazole and thiadiazole functionalities enhances the compound's ability to inhibit fungal growth, making it a candidate for antifungal therapies.

Anticancer Properties

The potential anticancer activity of N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide has been highlighted in several studies:

  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction.
  • Inhibition of Cell Proliferation : Similar derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

Case Studies

Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:

  • Anticancer Activity Evaluation : A comparative analysis found that certain thiadiazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin.
    Compound NameStructural FeaturesBiological Activity
    5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamidePyrazole ringAnticancer
    4-(Fluorophenyl)thioacetamideThioether linkageAntibacterial
    1-(p-Tolyl)-3-(triazolyl)ureaTriazole and urea moietiesAntifungal

This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Key derivatives of 1,3,4-thiadiazoles from exhibit variations in substituents, yields, and melting points:

Compound ID Substituents Yield (%) Melting Point (°C) Source
5e 4-Chlorobenzylthio, 5-isopropyl-2-methylphenoxyacetamide 74 132–134
5j 4-Chlorobenzylthio, 2-isopropyl-5-methylphenoxyacetamide 82 138–140
4y (from ) Ethylthio, p-tolylamino N/A N/A
3d (from ) Ethylthiadiazole, 2-methyl-3-nitrobenzamide 79 250 (decomp.)
  • The 3-methylbutanamide group may enhance solubility over smaller alkyl chains like ethyl in 4y .

Electronic and Steric Considerations

  • Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound may offer better metabolic stability and membrane permeability than 5e’s 4-chlorobenzyl group due to fluorine’s smaller size and stronger C-F bond .
  • Branched vs. Linear Chains : The 3-methylbutanamide substituent could reduce crystallinity compared to linear acetamides (e.g., 5k–5m in ), enhancing bioavailability .

Tables

Table 1: Structural and Physical Comparison of Selected 1,3,4-Thiadiazole Derivatives

(See Section 2.1 for details)

Q & A

Q. What are the standard synthetic routes for preparing 1,3,4-thiadiazole derivatives like this compound?

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions using thiosemicarbazides or thiol-containing precursors. For example:

  • Method A : React 4-phenyl butyric acid with N-phenylthiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment to 8–9 with ammonia to precipitate the product .
  • Method B : Use potassium carbonate in dry acetone as a base to facilitate nucleophilic substitution between thiol-containing intermediates and halogenated acetamides (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) under reflux .
    Purification : Recrystallization from ethanol or DMSO/water mixtures is common .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : Assign peaks for thiadiazole protons (δ ~7.8–9.0 ppm) and fluorophenyl groups (δ ~7.2–7.4 ppm for aromatic protons) using deuterated solvents like DMSO-d₆ .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 305 [M+1] for similar thiadiazoles) and fragmentation patterns .
  • Elemental analysis : Validate C, H, N, and S percentages (e.g., C: ~47%, S: ~31% for thiadiazole cores) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield for this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) enhance nucleophilic substitution efficiency compared to non-polar solvents .
  • Catalyst screening : Test alternatives to POCl₃ (e.g., PCl₅ or SOCl₂) to reduce side reactions .
  • Temperature control : Maintain reflux temperatures (70–90°C) to balance reaction rate and decomposition risks .
  • By-product analysis : Use TLC or HPLC to monitor reaction progress and identify impurities (e.g., unreacted thiol intermediates) .

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

  • Comparative docking studies : Use molecular docking to compare binding affinities of this compound with analogs (e.g., COX-1/2 inhibitors like Compound 3 in ) to rationalize activity differences .
  • Functional group modulation : Test derivatives with modified fluorophenyl or thiadiazole substituents to isolate contributions of specific moieties to activity .
  • Dose-response assays : Perform IC₅₀ determinations across multiple cell lines to account for variability in potency .

Q. How can the stability of the thioether linkage (-S-) in this compound be evaluated under physiological conditions?

  • Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation via HPLC over 24–72 hours .
  • Oxidative stress testing : Expose to H₂O₂ or liver microsomes to assess susceptibility to sulfoxide/sulfone formation .
  • Computational modeling : Predict bond dissociation energies (BDE) for the C-S bond using DFT calculations to estimate stability .

Methodological Notes

  • Synthesis : Prioritize Method B () for scalability, as potassium carbonate is less hazardous than POCl₃ .
  • Characterization : Combine NMR and MS data with X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation .
  • Biological assays : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition + cell viability) to minimize false positives .

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